1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene
Overview
Description
1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene is an organic compound with the molecular formula C7H4BrClF2O2 It is a halogenated aromatic compound that features a bromine, chlorine, and difluoromethoxy group attached to a benzene ring, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-amino-benzene.
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogens also makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWMNHQEIMLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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